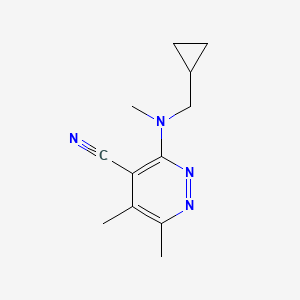
3-((Cyclopropylmethyl)(methyl)amino)-5,6-dimethylpyridazine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((Cyclopropylmethyl)(methyl)amino)-5,6-dimethylpyridazine-4-carbonitrile is an organic compound that features a pyridazine ring substituted with a cyclopropylmethyl and methylamino group, as well as two methyl groups and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Cyclopropylmethyl)(methyl)amino)-5,6-dimethylpyridazine-4-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclopropylmethyl group can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . The pyridazine ring can be formed through condensation reactions involving hydrazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and cost-effective reagents. The Suzuki-Miyaura coupling, for example, can be scaled up using palladium catalysts and boron reagents .
化学反応の分析
Types of Reactions
3-((Cyclopropylmethyl)(methyl)amino)-5,6-dimethylpyridazine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
3-((Cyclopropylmethyl)(methyl)amino)-5,6-dimethylpyridazine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-((Cyclopropylmethyl)(methyl)amino)-5,6-dimethylpyridazine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cyclopropylmethylamine: Shares the cyclopropylmethyl group but lacks the pyridazine ring.
Dimethylpyridazine: Contains the pyridazine ring with dimethyl substitution but lacks the cyclopropylmethyl and carbonitrile groups.
Uniqueness
3-((Cyclopropylmethyl)(methyl)amino)-5,6-dimethylpyridazine-4-carbonitrile is unique due to its combination of structural features, which confer distinct chemical and biological properties
特性
分子式 |
C12H16N4 |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
3-[cyclopropylmethyl(methyl)amino]-5,6-dimethylpyridazine-4-carbonitrile |
InChI |
InChI=1S/C12H16N4/c1-8-9(2)14-15-12(11(8)6-13)16(3)7-10-4-5-10/h10H,4-5,7H2,1-3H3 |
InChIキー |
QQDGHOGGVGEEQU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=NC(=C1C#N)N(C)CC2CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B14908706.png)

![8-Fluoro-7-(trifluoromethyl)-2H-thiopyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B14908728.png)


![7-Propyl-1,7-dihydropyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B14908738.png)
![5-Amino-2,2-dimethylbenzo[b]thiophen-3(2H)-one 1,1-dioxide](/img/structure/B14908743.png)
![N-(1-methoxypropan-2-yl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14908749.png)





![8-Bromo-1,2-dihydro-3H-benzo[e]isoindol-3-one](/img/structure/B14908794.png)
